molecular formula C14H26O6 B12813962 Dipentyl tartrate CAS No. 20309-48-2

Dipentyl tartrate

Cat. No.: B12813962
CAS No.: 20309-48-2
M. Wt: 290.35 g/mol
InChI Key: CHNUEARJLWZWOD-VXGBXAGGSA-N
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Description

Dipentyl (R(R*,R*))-tartrate is an organic compound that belongs to the class of tartrate esters. It is derived from tartaric acid, a naturally occurring compound found in many plants, particularly grapes. The compound is characterized by its two pentyl groups attached to the tartrate backbone, which gives it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipentyl (R(R*,R*))-tartrate typically involves the esterification of tartaric acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Tartaric Acid+2PentanolH2SO4Dipentyl (R(R*,R*))-tartrate+2H2O\text{Tartaric Acid} + 2 \text{Pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Dipentyl (R(R*,R*))-tartrate} + 2 \text{H}_2\text{O} Tartaric Acid+2PentanolH2​SO4​​Dipentyl (R(R*,R*))-tartrate+2H2​O

Industrial Production Methods

In an industrial setting, the production of Dipentyl (R(R*,R*))-tartrate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of tartaric acid and pentanol in the presence of an acid catalyst, followed by purification through distillation.

Chemical Reactions Analysis

Types of Reactions

Dipentyl (R(R*,R*))-tartrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids and aldehydes.

    Reduction: The primary products are alcohols.

    Substitution: The products depend on the nucleophile used but typically include new ester derivatives.

Scientific Research Applications

Dipentyl (R(R*,R*))-tartrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Dipentyl (R(R*,R*))-tartrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing the active tartrate moiety, which can then interact with biological molecules. The pathways involved include enzyme inhibition and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl tartrate
  • Dimethyl tartrate
  • Dibutyl tartrate

Uniqueness

Dipentyl (R(R*,R*))-tartrate is unique due to its longer pentyl chains, which impart different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of hydrophobic compounds.

Properties

CAS No.

20309-48-2

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

dipentyl (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C14H26O6/c1-3-5-7-9-19-13(17)11(15)12(16)14(18)20-10-8-6-4-2/h11-12,15-16H,3-10H2,1-2H3/t11-,12-/m1/s1

InChI Key

CHNUEARJLWZWOD-VXGBXAGGSA-N

Isomeric SMILES

CCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCC)O)O

Canonical SMILES

CCCCCOC(=O)C(C(C(=O)OCCCCC)O)O

Origin of Product

United States

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